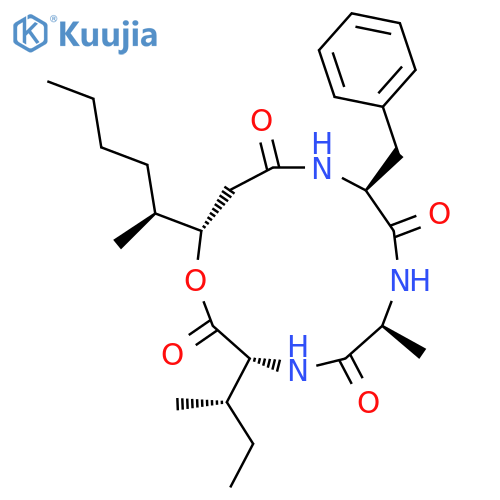Cas no 221111-70-2 (Beauveriolide III)

Beauveriolide III structure
商品名:Beauveriolide III
Beauveriolide III 化学的及び物理的性質
名前と識別子
-
- Cyclo[L-alanyl-D-alloisoleucyl-(3S,4S)-3-hydroxy-4-methyloctanoyl-L-phenylalanyl]
- BeauveriolideIII
- FO 6979
- Beauveriolide III
- BDBM50360305
- AKOS040755134
- CS-0142914
- CHEMBL409855
- 221111-70-2
- SCHEMBL16174055
- HY-P2792
- (3R,6S,9S,13S)-9-benzyl-3-[(2S)-butan-2-yl]-13-[(2S)-hexan-2-yl]-6-methyl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone
-
- インチ: 1S/C27H41N3O5/c1-6-8-12-18(4)22-16-23(31)29-21(15-20-13-10-9-11-14-20)26(33)28-19(5)25(32)30-24(17(3)7-2)27(34)35-22/h9-11,13-14,17-19,21-22,24H,6-8,12,15-16H2,1-5H3,(H,28,33)(H,29,31)(H,30,32)/t17-,18-,19-,21-,22-,24+/m0/s1
- InChIKey: VEELKRGSLCNVAR-QVZGIDAOSA-N
- ほほえんだ: O1C([C@@H]([C@@H](C)CC)NC([C@H](C)NC([C@H](CC2C=CC=CC=2)NC(C[C@H]1[C@@H](C)CCCC)=O)=O)=O)=O
計算された属性
- せいみつぶんしりょう: 487.30462142g/mol
- どういたいしつりょう: 487.30462142g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 722
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114
- 疎水性パラメータ計算基準値(XlogP): 4.8
Beauveriolide III 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BioAustralis | BIA-B2295-0.50 mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 0.50 mg |
$199.00 | 2023-07-10 | |
| BioAustralis | BIA-B2295-0.50mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 0.50mg |
$215.00 | 2024-07-19 | |
| BioAustralis | BIA-B2295-2.50 mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 2.50 mg |
$697.00 | 2023-07-10 | |
| BioAustralis | BIA-B2295-2.50mg |
Beauveriolide III |
221111-70-2 | >95% by HPLC | 2.50mg |
$755.00 | 2024-07-19 |
Beauveriolide III 関連文献
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
221111-70-2 (Beauveriolide III) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
